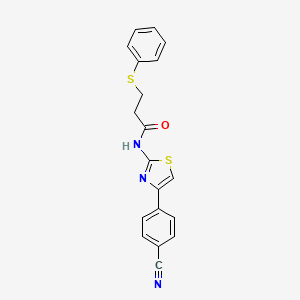

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide

Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a thiazole-based propanamide derivative characterized by a 4-cyanophenyl substituent on the thiazole ring and a phenylthio group attached to the propanamide backbone.

Properties

IUPAC Name |

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c20-12-14-6-8-15(9-7-14)17-13-25-19(21-17)22-18(23)10-11-24-16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRDJOFUZXQHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The cyanophenyl group is introduced via a nucleophilic substitution reaction, while the phenylthio group is added through a thiolation reaction. The final step involves the formation of the propanamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide typically involves multi-step reactions that integrate thiazole and phenylthio moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism often involves disrupting bacterial cell wall synthesis or function, which is critical in combating antibiotic resistance .

Anticancer Properties

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide has been investigated for its anticancer potential. In vitro studies on cancer cell lines, such as MCF7 (breast cancer), have revealed that certain derivatives exhibit cytotoxic effects, leading to cell death through apoptosis. Molecular docking studies suggest that these compounds can effectively bind to specific cancer-related targets, inhibiting their function .

Anti-inflammatory Effects

In silico studies have proposed that thiazole derivatives may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases by modulating pathways that lead to inflammation .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and cyanophenyl group are crucial for binding to target proteins or enzymes, potentially inhibiting their activity. The phenylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Thiazol-2-yl propanamide derivatives exhibit diverse biological activities depending on substituents. Key analogs include:

Key Observations :

- Electron Effects: The 4-cyanophenyl group in the target compound provides stronger electron-withdrawing effects compared to fluorophenyl (moderate electron-withdrawing) or methoxyphenyl (electron-donating) substituents. This may enhance interactions with enzymes or receptors requiring polarized binding pockets .

- Biological Targets: Analogs with chlorophenyl or nitroimidazole groups (e.g., radioiodinated derivatives in ) show applications in cerebral ischemia imaging, suggesting the target compound could be tailored for diagnostic purposes with appropriate substitutions .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₉H₁₄N₃OS₂) has a molecular weight of ~380.5 g/mol, comparable to analogs like 3-((4-methoxyphenyl)thio)-N-(4-phenylthiazol-2-yl)propanamide (370.5 g/mol) .

- Solubility: The cyanophenyl group may reduce aqueous solubility relative to methoxy or sulfamoyl analogs but improve organic solvent compatibility.

- pKa: Predicted pKa values for similar compounds range from 8.97 (thioxothiazolidinone derivatives) to lower values for sulfonamide-containing analogs .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, a cyanophenyl group, and a phenylthio group. Its chemical formula is C16H15N3OS, with the following structural features:

- Thiazole Ring : Contributes to biological activity through electron-withdrawing properties.

- Cyanophenyl Group : Enhances lipophilicity and may improve membrane permeability.

- Phenylthio Group : Potentially increases binding affinity to biological targets.

Antiviral Activity

Research indicates that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide exhibit antiviral properties. For instance, thiazole derivatives have shown effectiveness against various viruses, including herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The mechanism often involves inhibition of viral replication through interference with viral polymerases or other essential enzymes .

Antifungal Activity

Thiazole derivatives have also demonstrated antifungal activity. A study on related compounds revealed significant inhibition against Candida albicans and Candida parapsilosis, with minimal inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . This suggests that N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide may possess similar antifungal properties.

Antitubercular Activity

Another area of interest is the compound's potential activity against Mycobacterium tuberculosis. Thiazole derivatives have shown promising results in inhibiting both replicating and non-replicating strains of M. tuberculosis, indicating their potential as antitubercular agents . The SAR studies suggest that modifications to the thiazole ring can enhance activity against resistant strains.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(phenylthio)propanamide. Key findings include:

- Substitution Effects : Variations in substituents on the thiazole ring significantly affect potency. For example, halogen substitutions generally increase antiviral activity.

- Linker Variability : The nature of the linker between the thiazole and phenyl groups influences binding affinity and selectivity towards biological targets.

Table 1: Summary of Biological Activities

Case Study 1: Antiviral Efficacy

A recent study evaluated the antiviral efficacy of thiazole derivatives against HSV-1 and HSV-2. Compounds were tested for their ability to inhibit viral replication in vitro, showing significant reductions in viral titers at concentrations as low as 0.35 μM.

Case Study 2: Antifungal Action

In another investigation, researchers assessed the antifungal properties of various thiazole derivatives against clinical isolates of Candida. The study highlighted that modifications to the phenylthio group enhanced antifungal activity, making these compounds viable candidates for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.